(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with ethoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yield and purity of the product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The ethoxy and methyl groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyrimidines.
Scientific Research Applications
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyrimidine ring structure.
4-Methylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
2-Ethoxyphenylboronic Acid: Contains an ethoxy group but lacks the pyrimidine ring.
Uniqueness
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring with ethoxy and methyl substituents, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .
Properties
Molecular Formula |
C7H11BN2O3 |
---|---|
Molecular Weight |
181.99 g/mol |
IUPAC Name |
(2-ethoxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-3-13-7-9-4-6(8(11)12)5(2)10-7/h4,11-12H,3H2,1-2H3 |
InChI Key |
KDOATRNGTLAUKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.